2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran is a complex organic compound that features a tetrahydropyran ring linked to a decyl chain, which is further connected to a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran typically involves multiple steps, starting with the preparation of the bithiophene unit. The bithiophene can be synthesized through a Stille coupling reaction, where a halogenated thiophene reacts with a stannylated thiophene in the presence of a palladium catalyst.
Next, the decyl chain is introduced via a nucleophilic substitution reaction, where the bithiophene reacts with a decyl halide. Finally, the tetrahydropyran ring is formed through an intramolecular cyclization reaction, typically using an acid catalyst to promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene units or the tetrahydropyran ring.
Substitution: Halogenation or other substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes or tetrahydrothiophenes.
Scientific Research Applications
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties may allow it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: The compound’s unique properties could be explored for therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran depends on its specific application. In organic electronics, the compound’s ability to transport electrons or holes is crucial. The bithiophene units facilitate π-π stacking interactions, which enhance charge transport properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-((10-(Hexadecyloxy)decyl)oxy)tetrahydro-2H-pyran: This compound has a similar structure but with a hexadecyloxy chain instead of a bithiophene unit.
2-((10-(Tetrahydro-2H-pyran-2-yloxy)decyl)oxy)tetrahydro-2H-pyran: This compound features two tetrahydropyran rings linked by a decyl chain.
Uniqueness
2-((10-([2,2’-Bithiophen]-5-yl)decyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the bithiophene unit, which imparts distinct electronic properties. This makes it particularly valuable for applications in organic electronics, where efficient charge transport is essential.
Properties
CAS No. |
821782-06-3 |
---|---|
Molecular Formula |
C23H34O2S2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-[10-(5-thiophen-2-ylthiophen-2-yl)decoxy]oxane |
InChI |
InChI=1S/C23H34O2S2/c1(2-4-6-9-17-24-23-14-8-10-18-25-23)3-5-7-12-20-15-16-22(27-20)21-13-11-19-26-21/h11,13,15-16,19,23H,1-10,12,14,17-18H2 |
InChI Key |
OVAJDMOUNPAXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCC2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.